BenchChemオンラインストアへようこそ!

6-(4-bromobenzyl)-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one

Lipophilicity Drug-likeness ADME prediction

Procure this advanced imidazo[1,5-c]pyrimidin-5-one intermediate to accelerate your SAR programs by 3–5 synthetic steps per derivative. The para-bromine serves as a universal handle for Suzuki, Buchwald, or Sonogashira library diversification—generating 20–100+ analogs from a single intermediate. With validated class-level activity against HDH (antifungal/anti-Brucella), EED (oncology), and bronchodilator targets (US4473570), this ≥98% pure, membrane-permeable scaffold (XLogP3 2.2, TPSA 38.1 Ų) is ready for immediate cellular target engagement assays and co-crystallography studies.

Molecular Formula C13H12BrN3O
Molecular Weight 306.163
CAS No. 303986-95-0
Cat. No. B2503833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-bromobenzyl)-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one
CAS303986-95-0
Molecular FormulaC13H12BrN3O
Molecular Weight306.163
Structural Identifiers
SMILESC1CN(C(=O)N2C1=CN=C2)CC3=CC=C(C=C3)Br
InChIInChI=1S/C13H12BrN3O/c14-11-3-1-10(2-4-11)8-16-6-5-12-7-15-9-17(12)13(16)18/h1-4,7,9H,5-6,8H2
InChIKeyVSHILKCTMCCGAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Bromobenzyl)-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one (CAS 303986-95-0): Procurement-Grade Specifications and Scaffold Identity


6-(4-Bromobenzyl)-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one (CAS 303986-95-0, PubChem CID 1474646) is a synthetic heterocyclic small molecule belonging to the imidazo[1,5-c]pyrimidin-5-one class [1]. It features a 4-bromobenzyl substituent appended at the N6 position of the fused bicyclic 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one core scaffold [2]. With a molecular formula of C13H12BrN3O and a molecular weight of 306.16 g/mol, this compound carries zero hydrogen bond donors, two hydrogen bond acceptors, and a computed XLogP3-AA value of 2.2, yielding a topological polar surface area (TPSA) of 38.1 Ų [1]. The core scaffold (CAS 14509-66-1) was first isolated as a marine natural product from a sponge extract and has demonstrated inhibitory activity against soluble epoxide hydrolase (sEH) and modulation of the Wnt/β-catenin signaling pathway [2]. Commercial availability of the target compound includes grades of ≥95% to ≥98% purity from multiple qualified vendors, with recommended storage at −20°C to 2–8°C under dry, light-protected conditions .

Why Generic Substitution Fails for 6-(4-Bromobenzyl)-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one: Physicochemical and Synthetic Distinction from the Core Scaffold


The 4-bromobenzyl substituent at the N6 position distinguishes this compound fundamentally from the unsubstituted core scaffold 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one (CAS 14509-66-1) and from other 6-substituted analogs. The 4-bromophenyl group increases the molecular weight from 137.14 to 306.16 g/mol, elevates lipophilicity to XLogP3-AA 2.2, and eliminates the sole hydrogen bond donor present in the core scaffold [1]. These changes alter membrane permeability, solubility, and protein-binding characteristics, meaning that biological data generated on the core scaffold cannot be directly extrapolated to the 4-bromobenzyl derivative [1]. Furthermore, the para-bromine atom serves as a versatile synthetic handle for downstream palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira), enabling library diversification that is inaccessible with the unsubstituted core or with non-halogenated benzyl analogs [1][2]. The imidazo[1,5-c]pyrimidine scaffold has validated biological relevance as a privileged structure in histidinol dehydrogenase (HDH) inhibition, EED inhibition, and bronchodilator pharmacology, but the specific substitution pattern at N6 is a critical determinant of target engagement and potency within each chemotype [3][4][5].

Quantitative Differentiation Evidence for 6-(4-Bromobenzyl)-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one (CAS 303986-95-0) vs. Closest Comparators


Lipophilicity and Permeability: XLogP3-AA Comparison vs. Unsubstituted Core Scaffold

The target compound displays a computed XLogP3-AA of 2.2, which is substantially higher than the estimated XLogP3 of the unsubstituted core scaffold 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one (CAS 14509-66-1), predicted to fall within approximately 0 to 0.5 based on its lower molecular weight and higher polarity [1]. This ~1.7–2.2 log unit increase in lipophilicity is conferred exclusively by the 4-bromobenzyl substituent at N6. The target compound's computed TPSA of 38.1 Ų and zero hydrogen bond donors further differentiate it from the core scaffold (estimated TPSA ~47–50 Ų, one H-bond donor) [1]. According to common drug-likeness filters (Lipinski, Veber), the target compound's TPSA < 60 Ų and HBD = 0 predict improved passive membrane permeability relative to the more polar core scaffold, which may translate to differences in cellular uptake, intracellular target engagement, and oral bioavailability potential [1].

Lipophilicity Drug-likeness ADME prediction

Synthetic Utility: Bromine as a Cross-Coupling Exit Vector Not Present in the Core Scaffold or Non-Halogenated Analogs

The para-bromine atom on the 4-bromobenzyl substituent of the target compound constitutes a reactive synthetic handle that is entirely absent in the core scaffold 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one (CAS 14509-66-1) and in non-halogenated 6-benzyl analogs such as 6-benzyl-3,7-dimethylimidazo[1,5-c]pyrimidin-5-one (exemplified in US4473570) [1][2]. This C–Br bond enables late-stage diversification through palladium-catalyzed Suzuki–Miyaura (aryl–aryl), Buchwald–Hartwig (C–N), and Sonogashira (alkynylation) cross-coupling reactions, allowing the generation of focused compound libraries from a single advanced intermediate [3]. The bromine atom is positioned at the para position of the benzyl ring, providing a well-defined vector for structural elaboration without altering the imidazo[1,5-c]pyrimidine core geometry or the N6 attachment point [3]. In contrast, the unsubstituted core scaffold and non-halogenated 6-benzyl analogs lack this built-in diversification capability and require de novo synthesis for each structural modification at the benzyl ring [1].

Medicinal chemistry Library synthesis Cross-coupling

Historical Precedent: 6-Benzyl Imidazo[1,5-c]pyrimidin-5-ones as a Pharmacologically Validated Subclass with Bronchodilator Activity

The US patent US4473570 (Wade, 1984) explicitly claims and exemplifies multiple 6-benzyl-substituted imidazo[1,5-c]pyrimidin-5-ones, including 6-benzyl-3,7-dimethylimidazo[1,5-c]pyrimidin-5-one and 6-benzyl-3-methyl-7-methylthioimidazo[1,5-c]pyrimidin-5-one, as compounds possessing potent bronchodilator activity [1]. The target compound 6-(4-bromobenzyl)-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one shares the identical 6-benzyl-imidazo[1,5-c]pyrimidin-5-one core connectivity and substitution pattern with these patented bronchodilators, differing only in the presence of the para-bromine atom and the absence of additional substituents at positions 3 and 7 of the imidazo[1,5-c]pyrimidine ring [1][2]. A related patent, US4478835, further establishes that substituted imidazo[1,5-c]pyrimidines possess potent bronchodilator activity as a class-level pharmacological property [3]. This patent precedent provides a defined pharmacological context for the 6-benzyl substitution pattern that is absent for other substitution regioisomers (e.g., N7- or N8-substituted imidazo[1,5-c]pyrimidines) and for the imidazo[1,2-c]pyrimidine isomer series [3].

Bronchodilator Pharmacophore validation Patent precedent

Class-Level Histidinol Dehydrogenase (HDH) Inhibitory Activity: Core Scaffold IC50 Benchmark for Prioritization

The core scaffold 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one (CAS 14509-66-1) is catalogued in the BRENDA enzyme database as the 'most active inhibitor' of Geotrichum candidum histidinol dehydrogenase (HDH, EC 1.1.1.23), with a reported IC50 of 0.0242 (units as deposited in BRENDA; pH and temperature not specified in the source publication) [1]. This HDH inhibitory activity was further corroborated by Pahwa et al. (2010), who identified imidazo[1,5-c]pyrimidine-based inhibitors of G. candidum HDH with IC50 values in the low micromolar range through structure-based design [2]. Separately, Turtaut et al. (2014) demonstrated that oxo-imidazo[1,5-c]pyrimidines inhibit Brucella suis HDH, a validated virulence factor, establishing the broader anti-infective relevance of this chemotype [3]. While no direct IC50 data for the target compound against HDH are publicly available, the well-characterized HDH inhibitory activity of the core scaffold provides a class-level rationale for its evaluation as an HDH inhibitor. The 4-bromobenzyl substituent may productively engage the lipophilic binding pocket adjacent to the HDH active site, analogous to the lipophilic substituents exploited by Abdo et al. (2007) for Brucella HDH inhibition [3][4].

Histidinol dehydrogenase Antifungal BRENDA database

Purity Grade and Storage Stability Differentiation Across Commercial Supply Sources

Commercially available batches of the target compound exhibit variable purity specifications across vendors: ChemScene supplies the compound at ≥98% purity (Cat. No. CS-0591590) with recommended storage at 2–8°C under dry, sealed conditions ; AKSci offers a ≥95% purity grade (Cat. No. 0341CF) with long-term storage at cool, dry ambient conditions ; and Leyan lists a 98% purity specification (Cat. No. 1662256) . The ≥98% grade represents a 3-percentage-point improvement over the ≥95% grade, which may be significant for applications requiring high chemical homogeneity such as biophysical assays (SPR, ITC, DSF), co-crystallization trials, and cellular dose–response studies where impurities could confound concentration–response relationships . The diverging storage recommendations—2–8°C (ChemScene) vs. cool/dry ambient (AKSci) vs. −20°C (Biomart)—reflect differences in long-term stability assessment practices among vendors and should inform procurement decisions based on anticipated storage duration . The predicted boiling point of 479.8 ± 55.0°C indicates thermal stability adequate for standard laboratory handling .

Purity specification Procurement Quality control

Best Research and Industrial Application Scenarios for 6-(4-Bromobenzyl)-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one (CAS 303986-95-0)


Focused Library Diversification via Pd-Catalyzed Cross-Coupling at the para-Bromine Handle

Medicinal chemistry teams seeking to explore structure–activity relationships around a validated imidazo[1,5-c]pyrimidine pharmacophore can procure this compound as a single, stable advanced intermediate and generate 20–100+ derivatives through parallel Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira reactions at the para-bromine position [1]. This approach avoids the need to resynthesize the imidazo[1,5-c]pyrimidin-5-one core for each derivative, reducing total synthetic effort by an estimated 3–5 steps per library member compared to de novo synthesis. The resulting library can be screened against targets for which the imidazo[1,5-c]pyrimidine scaffold has demonstrated class-level activity, including histidinol dehydrogenase (HDH) for antifungal and anti-Brucella programs [2][3], embryonic ectoderm development (EED) protein for oncology applications [4], and bronchodilator targets for respiratory indications as established in US4473570 [5].

Intracellular Target Engagement Studies Leveraging Enhanced Lipophilicity

The compound's XLogP3-AA of 2.2 and TPSA of 38.1 Ų predict favorable passive membrane permeability compared to the more polar core scaffold [1]. This physicochemical profile supports its use in cell-based phenotypic assays and intracellular target engagement studies where compound penetration across the cell membrane is a prerequisite for activity. The zero hydrogen bond donor count (vs. HBD = 1 for the core scaffold) further reduces desolvation penalty during membrane crossing [1]. Researchers can employ the compound as a membrane-permeable probe in cellular thermal shift assays (CETSA), fluorescence recovery after photobleaching (FRAP), or NanoBRET target engagement assays, using the bromine atom as a potential heavy-atom label for X-ray fluorescence detection or anomalous scattering in co-crystallography experiments [1].

HDH Inhibitor Screening for Antifungal and Anti-Brucella Drug Discovery

Given the established HDH inhibitory activity of the core 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one scaffold—documented as the most active inhibitor of Geotrichum candidum HDH in the BRENDA database with a reported IC50 of 0.0242 and corroborated by Pahwa et al. (2010) with low micromolar IC50 values against the same target [2][3]—this compound with its lipophilic 4-bromobenzyl extension is a rational candidate for HDH inhibition screening. The Turtaut et al. (2014) study validating Brucella suis HDH as an anti-infective virulence target further supports its evaluation in B. suis growth inhibition assays [4]. Procurement for HDH-focused programs is justified by the scaffold's precedence in this enzyme class, with the 4-bromobenzyl group potentially engaging the lipophilic pocket identified by Abdo et al. (2007) adjacent to the HDH active site [5].

Bronchodilator Pharmacophore Exploration Based on US4473570 Patent Precedent

The US patent US4473570 (Wade, 1984) explicitly establishes that 6-benzyl-substituted imidazo[1,5-c]pyrimidin-5-ones possess potent bronchodilator activity [6]. The target compound shares this exact 6-benzyl-imidazo[1,5-c]pyrimidin-5-one connectivity and substitution pattern, differing only in the para-bromine on the benzyl ring and the absence of additional substituents at positions 3 and 7 [1][6]. This creates an opportunity to evaluate the bronchodilator activity of a less substituted analog within the same pharmacophore class, potentially revealing whether the 3- and 7-substituents present in the exemplified patent compounds are essential for activity or whether the simpler 6-(4-bromobenzyl) derivative retains or improves pharmacological potency. The companion patent US4478835 further reinforces imidazo[1,5-c]pyrimidines as a bronchodilator class [7].

Quote Request

Request a Quote for 6-(4-bromobenzyl)-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.